4-Methyl-1,3,2-dioxathiolane 2,2-dioxide
Overview
Description
Synthesis Analysis
The synthesis of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide and related compounds involves ring-opening polymerization processes. For instance, derivatives like 5-methyl-5-propyl-1,3,2-dioxathiolan-4-one 2-oxide have been synthesized and their polymerizability compared, demonstrating the role of substituents in determining polymerization rates through mechanisms involving primary scission of the ring with elimination of sulfur dioxide (Pedley & Tighe, 1973). Furthermore, efficient methods for synthesizing derivatives like 4-methyl-1,2-benzoxathiine 2,2-dioxides from 2-hydroxyacetophenones highlight the intricacies of intramolecular cyclization and the role of strong organic bases in the synthesis process (Grandāne et al., 2012).
Molecular Structure Analysis
The molecular structure of 3,3-diphenyl-1,2-oxathiolane-2,2-dioxide, a related compound, has been elucidated using X-ray analysis. This compound crystallizes in the monoclinic space group, providing insight into its crystal structure and the effects of substituents on molecular conformation (Petit et al., 1980).
Chemical Reactions and Properties
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide has been studied for its reactivity in multicomponent reactions, highlighting its potential as a building block for constructing condensed 2-amino-4H-pyran derivatives, demonstrating the compound's versatility in synthesis applications (Grygoriv et al., 2018).
Physical Properties Analysis
The physical properties of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide derivatives, such as their crystalline structure and solubility, are influenced by their molecular configuration. For example, the structure of isomers of 4-methyl-1,3,2-dioxathiane 2-oxide has been determined by X-ray diffraction, shedding light on the relationship between molecular structure and physical properties (Hellier et al., 1996).
Chemical Properties Analysis
Reactions of 4-chloromethyl-1,3,2-dioxathiolane 2-oxides with sodium phenoxide have been re-investigated, revealing insights into the compound's reactivity and the influence of ethoxide ions on ring opening, which is crucial for understanding its chemical behavior (Bredikhina et al., 2000).
Scientific Research Applications
- Selective Methylation : It is used in the selective methylation of secondary carbinol centers of prim, sec-diols to produce specific organic compounds like 2-phenyl-1-propanol and 3-(tert-butyl) (Yoshida, Takada, & Mitsunobu, 1998).
- Asymmetric Synthesis : It aids in the asymmetric synthesis of 1-aminocyclopropane-1-carboxylic acid derivatives, which show potential biological activity (Jakubowska, Żuchowski, & Kulig, 2015).
- Inhibitor in Medicinal Chemistry : Derivatives act as nanomolar inhibitors of target human carbonic anhydrases IX and XII with excellent selectivity, indicating its potential in drug development (Ivanova et al., 2023).
- Photosulfoxidation Study : Utilized in scientific research for studying the mechanism of photosulfoxidation of alkenes (Jones & Adelman, 1974).
- Construction of Quaternary Carbon Centers : It is used for constructing quaternary carbon centers in organic synthesis, indicating its importance in chemical synthesis and engineering (Nishimura & Mitsunobu, 2000).
- Electrolyte Additive in Batteries : Acts as an electrolyte additive to suppress initial irreversible capacity loss in graphite electrodes and enhance cycling performance, making it significant in improving battery technology (Sano & Maruyama, 2009) & (Wang et al., 2019).
- Film-Forming Agent : It's used as a film-forming agent for propylene carbonate-based electrolytes in lithium-ion batteries, indicating its role in enhancing battery performance (Janssen et al., 2014).
Safety And Hazards
The safety information for 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide indicates that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
4-methyl-1,3,2-dioxathiolane 2,2-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S/c1-3-2-6-8(4,5)7-3/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXNUCOGMMHHNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COS(=O)(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433357 | |
Record name | 4-Methyl-1,3,2lambda~6~-dioxathiolane-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | |
CAS RN |
5689-83-8 | |
Record name | 4-Methyl-1,3,2lambda~6~-dioxathiolane-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-1,3,2-dioxathiolane 2,2-Dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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